REACTION_CXSMILES
|
[S:1]1[C:5]([CH:6]=[O:7])=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2.[BH4-].[Na+]>C1COCC1>[S:1]1[C:5]([CH2:6][OH:7])=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2 |f:1.2|
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Name
|
|
Quantity
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2.216 g
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Type
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reactant
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Smiles
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S1C2=C(C=C1C=O)C=CC=C2
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Name
|
|
Quantity
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0.517 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with 1N hydrochloric acid at 0° C.
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Type
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CUSTOM
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Details
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the THF evaporated under vacuum
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Type
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EXTRACTION
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Details
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the aqueous residue extracted with diethyl ether
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Type
|
EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1CO)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |